molecular formula C7H12ClNO2 B13316053 5-(Chloromethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one

5-(Chloromethyl)-3-(propan-2-YL)-1,3-oxazolidin-2-one

Katalognummer: B13316053
Molekulargewicht: 177.63 g/mol
InChI-Schlüssel: DWJWWWPFIONTMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is an organic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a chloromethyl group attached to the oxazolidinone ring, which is further substituted with a propan-2-yl group. It is of interest in various fields of chemistry and pharmaceuticals due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one typically involves the reaction of 3-(propan-2-yl)-1,3-oxazolidin-2-one with chloromethylating agents. One common method is the reaction with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazolidinone ring can lead to the formation of amino alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous ether are common methods.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives of the oxazolidinone.

    Oxidation Reactions: Products include oxazolidinone derivatives with hydroxyl or carbonyl functional groups.

    Reduction Reactions: Products include amino alcohols and other reduced forms of the oxazolidinone ring.

Wissenschaftliche Forschungsanwendungen

5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in the development of new drugs, particularly antibiotics.

    Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one involves its interaction with biological targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The oxazolidinone ring may also interact with specific receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-(Bromomethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
  • 5-(Hydroxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one
  • 5-(Methoxymethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one

Uniqueness

5-(Chloromethyl)-3-(propan-2-yl)-1,3-oxazolidin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for a wide range of chemical modifications. This makes it a valuable intermediate in organic synthesis and pharmaceutical development.

Eigenschaften

Molekularformel

C7H12ClNO2

Molekulargewicht

177.63 g/mol

IUPAC-Name

5-(chloromethyl)-3-propan-2-yl-1,3-oxazolidin-2-one

InChI

InChI=1S/C7H12ClNO2/c1-5(2)9-4-6(3-8)11-7(9)10/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

DWJWWWPFIONTMT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1CC(OC1=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.